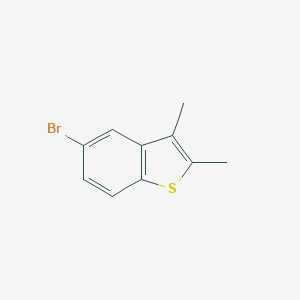

5-Bromo-2,3-dimethyl-1-benzothiophene

Description

Structure

3D Structure

Properties

CAS No. |

14207-16-0 |

|---|---|

Molecular Formula |

C10H9BrS |

Molecular Weight |

241.15 g/mol |

IUPAC Name |

5-bromo-2,3-dimethyl-1-benzothiophene |

InChI |

InChI=1S/C10H9BrS/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3 |

InChI Key |

JURDOBDEMXJNMU-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C=C(C=C2)Br)C |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Br)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Dimethyl-5-bromobenzothiophene and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2,3-dimethyl-5-bromobenzothiophene, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. We will explore two primary, logically distinct strategies: the sequential approach of first constructing the 2,3-dimethylbenzothiophene core followed by regioselective bromination, and a convergent strategy commencing with a pre-brominated starting material. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the further derivatization of the target molecule.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene and its derivatives are a privileged class of sulfur-containing heterocyclic compounds. Their rigid, planar structure and electron-rich nature make them ideal pharmacophores capable of interacting with a wide range of biological targets. The 2,3-dimethyl-5-bromobenzothiophene core, in particular, offers a unique combination of features. The dimethyl substitution provides steric and electronic modulation, while the bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions. This strategic functionalization is paramount in the exploration of structure-activity relationships (SAR) during drug discovery programs.

This guide will provide the foundational knowledge to not only synthesize this key intermediate but also to leverage its reactivity for the creation of diverse chemical libraries.

Strategic Approaches to the Synthesis of 2,3-Dimethyl-5-bromobenzothiophene

The synthesis of the target compound can be approached from two principal directions, each with its own set of advantages and considerations.

-

Strategy A: Post-Cyclization Bromination. This linear approach involves the initial synthesis of the 2,3-dimethylbenzothiophene core, followed by a regioselective electrophilic bromination to install the bromine atom at the 5-position.

-

Strategy B: Pre-Functionalized Starting Material. This convergent strategy begins with a commercially available or readily synthesized brominated precursor, such as 4-bromothiophenol, which is then elaborated to construct the fused thiophene ring.

The choice between these strategies will often depend on the availability of starting materials, desired scale, and the specific requirements for purity and yield.

Strategy A: Synthesis of 2,3-Dimethylbenzothiophene and Subsequent Bromination

This strategy is a logical and often reliable method, breaking down the synthesis into two distinct and well-understood transformations.

Synthesis of the 2,3-Dimethylbenzothiophene Core

The construction of the benzothiophene ring system can be achieved through various methods. One of the most classic and adaptable is the reaction of a thiophenol with an appropriate α-haloketone followed by cyclization.

Caption: Synthetic workflow for Strategy A.

Step 1: Synthesis of 2-(Phenylthio)-3-butanone

-

To a stirred solution of thiophenol (1.0 eq) in a suitable solvent such as acetone or ethanol, add a base like potassium carbonate (1.5 eq).

-

To this mixture, add 3-chloro-2-butanone (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices: The use of a base is crucial to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion, which readily displaces the chloride in an SN2 reaction. Acetone and ethanol are common solvents for such reactions due to their ability to dissolve both the reactants and the inorganic base.

Step 2: Acid-Catalyzed Cyclization to 2,3-Dimethylbenzothiophene

-

Add the 2-(phenylthio)-3-butanone (1.0 eq) to a strong acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

-

Heat the mixture, typically to around 100-140 °C, while stirring. The reaction is often vigorous, so careful temperature control is necessary.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the hot reaction mixture onto crushed ice to quench the reaction.

-

Extract the product with an organic solvent like diethyl ether or dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2,3-dimethylbenzothiophene.

-

Purify the product by vacuum distillation or column chromatography.

Causality Behind Experimental Choices: The strong acid protonates the carbonyl oxygen, activating it towards intramolecular electrophilic attack by the electron-rich benzene ring. The subsequent dehydration leads to the formation of the aromatic thiophene ring. PPA is often preferred as it acts as both the catalyst and a dehydrating agent.

Electrophilic Bromination of 2,3-Dimethylbenzothiophene

With the core synthesized, the next step is the introduction of the bromine atom at the desired 5-position. The regioselectivity of this reaction is governed by the directing effects of the fused thiophene ring and the methyl groups. The benzothiophene system generally directs electrophilic substitution to the benzene ring, and the electron-donating methyl groups on the thiophene ring will influence the position of substitution on the benzene ring.

-

Dissolve 2,3-dimethylbenzothiophene (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane or carbon tetrachloride.

-

Cool the solution in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution. The use of NBS is preferred over elemental bromine for better control and selectivity.[1]

-

Allow the reaction to stir at low temperature and then warm to room temperature, monitoring the progress by TLC.

-

Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to destroy any unreacted bromine.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude product by recrystallization or column chromatography to yield 2,3-dimethyl-5-bromobenzothiophene.

Causality Behind Experimental Choices: The methyl groups at the 2- and 3-positions are electron-donating groups, which activate the benzothiophene ring towards electrophilic substitution. The substitution is expected to occur on the benzene ring, and the 5-position is often favored due to electronic and steric factors. NBS is a mild and selective brominating agent, reducing the likelihood of over-bromination or side reactions.[1]

Strategy B: Convergent Synthesis from 4-Bromothiophenol

This approach begins with a commercially available or easily prepared brominated starting material, offering the potential for a more convergent and potentially shorter synthesis.

Fiesselmann Thiophene Synthesis Adaptation

The Fiesselmann thiophene synthesis is a powerful method for constructing substituted thiophenes from β-chloro-α,β-unsaturated aldehydes or ketones and thioglycolic acid derivatives.[2][3] A modification of this approach can be envisioned starting from 4-bromothiophenol.

Caption: Synthetic workflow for Strategy B.

Step 1: Synthesis of 2-((4-Bromophenyl)thio)-3-butanone

-

Follow the same procedure as in Strategy A, Step 1, but using 4-bromothiophenol as the starting thiol.

Step 2: Acid-Catalyzed Cyclization

-

Follow the same procedure as in Strategy A, Step 2, using 2-((4-bromophenyl)thio)-3-butanone as the substrate. The cyclization will directly yield 2,3-dimethyl-5-bromobenzothiophene.

Causality Behind Experimental Choices: This strategy is highly efficient as the bromine atom is incorporated from the start. The reaction conditions for the SN2 reaction and the subsequent cyclization are generally tolerant of the bromo substituent on the aromatic ring.

Derivatization of 2,3-Dimethyl-5-bromobenzothiophene

The true utility of 2,3-dimethyl-5-bromobenzothiophene lies in its potential for further functionalization at the 5-position. The carbon-bromine bond is a versatile handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4][5]

-

To a reaction vessel, add 2,3-dimethyl-5-bromobenzothiophene (1.0 eq), the desired aryl or vinyl boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 (typically 1-5 mol%), and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 eq).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

After cooling to room temperature, dilute the reaction with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is another powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organohalide and an alkene.[6][7]

-

In a reaction vessel, combine 2,3-dimethyl-5-bromobenzothiophene (1.0 eq), the desired alkene (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)2) with a suitable phosphine ligand (e.g., PPh3 or a more specialized ligand), and a base (e.g., Et3N, K2CO3).

-

Add a polar aprotic solvent such as DMF or NMP.

-

Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80 to 140 °C.

-

Monitor the reaction for completion.

-

Work-up the reaction by cooling, diluting with water, and extracting with an organic solvent.

-

Purify the product using standard techniques.

Lithiation and Subsequent Electrophilic Quench

The bromine atom can be exchanged for a lithium atom using an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures.[8][9] The resulting aryllithium species is a potent nucleophile that can react with a wide variety of electrophiles.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. vapourtec.com [vapourtec.com]

A Comprehensive Technical Guide to the Thermal Stability Analysis of 5-Bromo-2,3-dimethyl-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the methodologies and critical considerations for assessing the thermal stability of 5-Bromo-2,3-dimethyl-1-benzothiophene. As a key intermediate in pharmaceutical synthesis, understanding its thermal behavior is paramount for ensuring process safety, product quality, and regulatory compliance. This document delves into the theoretical underpinnings and practical application of core analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). By integrating established principles with field-proven insights, this guide offers a robust framework for the comprehensive thermal hazard assessment of this and structurally related halogenated heterocyclic compounds.

Introduction: The Criticality of Thermal Stability in Pharmaceutical Intermediates

5-Bromo-2,3-dimethyl-1-benzothiophene is a vital building block in the synthesis of various pharmacologically active molecules.[1] The benzothiophene scaffold is a privileged structure in drug discovery, and its halogenated derivatives are frequently employed to modulate physiochemical properties and biological activity. However, the presence of a bromine atom on the aromatic ring introduces specific considerations regarding the molecule's thermal stability.

The manufacturing, processing, and storage of pharmaceutical intermediates often involve thermal stress. A thorough understanding of a compound's response to heat is not merely an academic exercise; it is a fundamental aspect of process safety and risk mitigation. Uncontrolled exothermic decomposition can lead to thermal runaway events, posing significant hazards to personnel and equipment. Furthermore, thermal degradation can generate impurities that may compromise the quality and safety of the final active pharmaceutical ingredient (API). This guide provides the scientific rationale and experimental workflows to thoroughly characterize the thermal stability of 5-Bromo-2,3-dimethyl-1-benzothiophene.

Core Analytical Techniques for Thermal Stability Assessment

A multi-faceted approach employing several complementary analytical techniques is essential for a comprehensive thermal stability profile.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA is a fundamental technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] It provides quantitative information on decomposition temperatures, the presence of residual solvents or water, and the formation of non-volatile residues.

Causality Behind Experimental Choices:

-

Heating Rate: A slower heating rate (e.g., 10 °C/min) provides better resolution of distinct thermal events.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used to study the intrinsic thermal decomposition without the influence of oxidation. Running a parallel experiment in an oxidative atmosphere (e.g., air) can provide insights into the material's stability in the presence of oxygen.

Differential Scanning Calorimetry (DSC): Characterizing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and decomposition.

Causality Behind Experimental Choices:

-

Sealed vs. Open Pans: Using hermetically sealed pans is crucial when assessing decomposition to contain any evolved gases and accurately measure the associated energy change.

-

Modulated DSC (MDSC®): This technique can separate overlapping thermal events, providing clearer data on complex decompositions.

Evolved Gas Analysis (EGA) via TGA-Mass Spectrometry (TGA-MS)

To identify the products of thermal decomposition, TGA can be coupled with a mass spectrometer (MS).[2][4][5] As the sample is heated in the TGA, the evolved gases are transferred to the MS for real-time identification. This provides invaluable information about the decomposition pathways.

Expected Decomposition Products: Based on the thermal degradation of other brominated aromatic compounds, the following decomposition products for 5-Bromo-2,3-dimethyl-1-benzothiophene can be anticipated:[6][7][8][9]

-

Hydrogen Bromide (HBr)

-

Elemental Bromine (Br₂)

-

Smaller brominated hydrocarbons

-

Oxides of sulfur (SOx) and carbon (CO, CO₂)

-

Under certain conditions, the potential for formation of polybrominated dibenzofurans or related toxic byproducts exists, a common concern with halogenated aromatics.[7][9]

Accelerating Rate Calorimetry (ARC®): Simulating Worst-Case Scenarios

ARC is a crucial technique for assessing the potential for thermal runaway reactions under adiabatic conditions (where no heat is lost to the surroundings).[9][10][11][12][13] It identifies the onset temperature of self-heating and provides data on the time to maximum rate of decomposition.

Causality Behind Experimental Choices:

-

Heat-Wait-Search (HWS) Mode: This is the standard ARC operational mode to detect the onset of an exothermic reaction. The instrument heats the sample in small steps, waits for thermal equilibrium, and then searches for any self-heating.[13]

-

Sample Bomb Material: The choice of sample bomb material (e.g., stainless steel, Hastelloy®) is critical to prevent any catalytic interaction with the sample.

Experimental Protocols

TGA/DSC Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-2,3-dimethyl-1-benzothiophene into a ceramic (for TGA) or hermetically sealed aluminum (for DSC) pan.

-

Instrument Setup (TGA):

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 30 °C, then ramp to 600 °C at a heating rate of 10 °C/min.

-

-

Instrument Setup (DSC):

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 30 °C, then ramp to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Determine the onset of decomposition (Tonset) from the TGA curve (typically defined as the temperature at 5% mass loss) and the peak maximum of any exothermic events from the DSC curve.

ARC® Protocol

-

Sample Preparation: Load a precisely known quantity (e.g., 1-5 g) of 5-Bromo-2,3-dimethyl-1-benzothiophene into a suitable ARC® bomb.

-

Instrument Setup:

-

Start Temperature: 50 °C.

-

End Temperature: 350 °C.

-

Heating Step: 5 °C.

-

Wait Time: 15 minutes.

-

Search Sensitivity: 0.02 °C/min.

-

-

Data Analysis: Determine the onset temperature of self-heating, the time to maximum rate (TMR), and the adiabatic temperature rise.

Data Presentation and Interpretation

(Note: The following data is hypothetical but representative for this class of compound based on literature for related structures.)

Table 1: Summary of TGA and DSC Data for 5-Bromo-2,3-dimethyl-1-benzothiophene

| Parameter | Value | Units | Method |

| Onset of Decomposition (Tonset, 5% mass loss) | 285 | °C | TGA |

| Temperature of Maximum Decomposition Rate | 310 | °C | TGA (from derivative curve) |

| Residual Mass at 600 °C | < 2 | % | TGA |

| Melting Point (Tm) | 95 | °C | DSC |

| Onset of Exothermic Decomposition | 280 | °C | DSC |

| Enthalpy of Decomposition (ΔHd) | -250 | J/g | DSC |

Table 2: Summary of ARC® Data for 5-Bromo-2,3-dimethyl-1-benzothiophene

| Parameter | Value | Units |

| Onset of Self-Heating (Tonset) | 260 | °C |

| Time to Maximum Rate (TMR) from Onset | 8 | hours |

| Adiabatic Temperature Rise (ΔTad) | 180 | °C |

| Maximum Pressure | 50 | bar |

Visualization of Experimental Workflows

Caption: Workflow for TGA and DSC Analysis.

Caption: Accelerating Rate Calorimetry (ARC) Workflow.

Safety Considerations and Conclusion

The thermal analysis of 5-Bromo-2,3-dimethyl-1-benzothiophene reveals that it is a thermally stable compound up to approximately 260-285°C, after which it undergoes a significant exothermic decomposition. The potential for a thermal runaway reaction under adiabatic conditions is confirmed by ARC data, highlighting the need for strict temperature control during its handling and processing at elevated temperatures.

Key Safety Imperatives:

-

Process Temperature Limits: Manufacturing processes should be designed to maintain temperatures well below the onset of decomposition, with an appropriate safety margin.

-

Evolved Gas Management: The decomposition of this compound releases hazardous substances, including HBr.[8] Adequate ventilation and scrubbing systems are necessary for any processes where thermal decomposition is a credible risk.

-

Material Compatibility: The potential for corrosion due to HBr formation should be considered when selecting materials of construction for reactors and storage vessels.

References

-

EURL POPs. (2022, April 20). Guidance Document on the Determination of Organobromine Contaminants ANNEX A. Available from: [Link]

-

Borucka, M., et al. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions. Available from: [Link]

-

Altarawneh, M., et al. (2018, November 3). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment. Available from: [Link]

-

Borucka, M., et al. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. MDPI. Available from: [Link]

-

ResearchGate. (2025, August 5). Influence of brominated flame retardant thermal decomposition products on HALS. Available from: [Link]

-

Chemical Engineering Transactions. (2024, May 4). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Available from: [Link]

-

Process Insights. (n.d.). Thermogravimetric Analysis/Mass Spectrometry (TGA-MS). Available from: [Link]

-

Eurofins EAG. (2022, January 13). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Available from: [Link]

-

Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Available from: [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms | Request PDF. Available from: [Link]

-

Synthesis, characterization of novel benzothiophene. (n.d.). Available from: [Link]

-

IChemE. (n.d.). The Relationship between a Thermal Analysis and a Safety-Relevant Problem. Available from: [Link]

-

Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Available from: [Link]

-

Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link]

-

Henry Royce Institute. (n.d.). Thermal Gravimetric Analysis with Mass-Spectrometry (TGA-MS). Available from: [Link]

-

RSC Publishing. (n.d.). Dimerization reactions with oxidized brominated thiophenes. Available from: [Link]

-

Arcinova. (n.d.). Stability & QC Testing: Analytical Sciences. Available from: [Link]

-

TA Instruments. (n.d.). Evolved Gas Analysis: Introduction to TGA/MS. Available from: [Link]

Sources

- 1. High-Temperature Safety in Thermal Analysis | Lab Manager [labmanager.com]

- 2. process-insights.com [process-insights.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. eag.com [eag.com]

- 5. Thermal Gravimetric Analysis with Mass-Spectrometry (TGA-MS) - Henry Royce Institute [royce.ac.uk]

- 6. m.ciop.pl [m.ciop.pl]

- 7. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 8. cetjournal.it [cetjournal.it]

- 9. researchgate.net [researchgate.net]

- 10. icheme.org [icheme.org]

- 11. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 12. Stability Testing | What We Do | Arcinova [arcinova.com]

- 13. tainstruments.com [tainstruments.com]

difference between 5-Bromo-2,3-dimethyl-1-benzothiophene and 5-bromobenzothiophene

This technical guide provides a rigorous comparison between 5-Bromobenzothiophene (5-BBT) and its methylated derivative, 5-Bromo-2,3-dimethyl-1-benzothiophene (5-B-2,3-DMBT) . It is designed for researchers requiring actionable insights into the synthesis, reactivity, and strategic application of these scaffolds in medicinal chemistry and material science.

Executive Summary: The Strategic Divergence

While both compounds share the core 5-bromobenzothiophene skeleton, the addition of methyl groups at the C2 and C3 positions in 5-B-2,3-DMBT fundamentally alters the molecule's electronic landscape, metabolic fate, and solid-state packing.

| Feature | 5-Bromobenzothiophene (5-BBT) | 5-Bromo-2,3-dimethyl-1-benzothiophene (5-B-2,3-DMBT) |

| Primary Reactivity | C2-Lithiation / C-H Activation (Nucleophilic attack at C2) | Benzylic Oxidation / Bromination (Radical pathways at Methyls) |

| Metabolic Fate | High Clearance: Rapid oxidation at C2=C3 double bond (Epoxidation/Dione formation). | High Stability: Steric/Electronic blocking of C2=C3 forces metabolism to S-oxidation or slow benzylic hydroxylation. |

| Electronic Nature | Electron-deficient thiophene ring; susceptible to nucleophiles. | Electron-rich thiophene ring (Inductive +I effect of methyls); resistant to nucleophiles. |

| Material Science | Planar | Methyl groups disrupt close |

Structural & Electronic Profiling

Electronic Modulation via Methylation

The thiophene ring in 5-BBT is aromatic but electron-deficient compared to benzene. The C2 proton is significantly acidic (

In 5-B-2,3-DMBT , the two methyl groups exert a positive inductive effect (+I) , increasing electron density within the thiophene ring.

-

Consequence 1: The nucleophilicity of the sulfur atom increases, making 5-B-2,3-DMBT more susceptible to S-oxidation (forming sulfoxides/sulfones) than 5-BBT.

-

Consequence 2: The "metabolic soft spot" at the C2=C3 bond is electronically deactivated towards nucleophilic metabolic enzymes and sterically shielded.

Steric Architecture

-

5-BBT: Flat, planar molecule. Allows for tight "herringbone" packing in crystal structures, which is beneficial for charge transport but detrimental to solubility.

-

5-B-2,3-DMBT: The methyl groups introduce steric bulk perpendicular to the ring plane (due to methyl rotation). This increases the interplanar spacing , often improving solubility in organic solvents (THF, DCM) which is critical for solution-processable organic semiconductors.

Synthetic Architectures

The synthesis of these two cores diverges significantly. 5-BBT is typically accessed via oxidative cyclization, whereas 5-B-2,3-DMBT requires a condensation-cyclization approach to install the methyls regioselectively.

Visualization of Synthetic Pathways

Figure 1: Divergent synthetic pathways. 5-BBT utilizes acetal cyclization, while 5-B-2,3-DMBT utilizes ketone condensation followed by acid-mediated ring closure.

Reactivity & Functionalization Profile

This is the most critical section for synthetic planning. The presence of methyl groups shuts down the most common benzothiophene reaction (C2-lithiation), forcing alternative strategies.

Comparative Reactivity Matrix

| Reaction Type | 5-Bromobenzothiophene | 5-Bromo-2,3-dimethylbenzothiophene |

| Lithiation (n-BuLi) | Exclusive C2-Lithiation. The Br atom at C5 is preserved at low temps (-78°C) due to rapid C2 deprotonation. | Lithium-Halogen Exchange at C5. No acidic C2 proton exists. n-BuLi attacks the C-Br bond, generating the C5-lithio species. |

| Electrophilic Subst. | C3-Selective. Nitration/Bromination occurs at C3. | Blocked. The ring is fully substituted. Electrophiles may attack the benzene ring (C4/C6) or cause ipso-substitution (rare). |

| Radical Bromination | Inert. NBS typically brominates C3 (if empty) or does nothing useful. | Benzylic Bromination. NBS/AIBN functionalizes the methyl groups (forming -CH2Br), creating a new handle for coupling. |

| Cross-Coupling (Pd) | Standard. Suzuki/Buchwald at C5-Br. | Standard. Suzuki/Buchwald at C5-Br. |

The "Lithiation Trap"

-

Scenario: You desire to couple a boronic acid to the C5 position.

-

With 5-BBT: You cannot simply add n-BuLi expecting Li-Hal exchange at C5; you will get C2-Li species. You must use Magnesium-Halogen exchange (iPrMgCl) or protect C2 first.

-

With 5-B-2,3-DMBT: You can use n-BuLi directly. The methyl groups protect the thiophene ring, directing the base solely to the C5-Br bond for clean exchange.

Metabolic Stability & Drug Design

In medicinal chemistry, the benzothiophene core is a "privileged structure" (e.g., Zileuton, Raloxifene). However, the un-substituted thiophene ring is a metabolic liability.

Metabolic Blocking Mechanism

Cytochrome P450 enzymes typically attack the electron-rich C2=C3 double bond.

-

5-BBT: Undergoes epoxidation at C2=C3, leading to ring opening or formation of the benzothiophene-2,3-dione . This dione is reactive and can form covalent adducts with proteins (toxicity).

-

5-B-2,3-DMBT: The methyl groups sterically hinder the P450 approach and electronically stabilize the double bond. Metabolism is shunted towards S-oxidation (forming the sulfoxide/sulfone) or benzylic hydroxylation (forming -CH2OH). Both are generally more stable and excretable than the dione.

Figure 2: Metabolic divergence. Methylation prevents the formation of the toxic dione species.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2,3-dimethyl-1-benzothiophene

Rationale: This protocol utilizes the condensation of a thiophenol with an alpha-chloroketone, followed by acid-catalyzed cyclization.

Reagents:

-

4-Bromobenzenethiol (1.0 eq)

-

3-Chloro-2-butanone (1.1 eq)

-

Potassium Carbonate (

, 2.0 eq) -

Polyphosphoric Acid (PPA)[1]

-

Solvent: Acetone (Step 1), None (Step 2)

Step-by-Step:

-

Sulfide Formation: Dissolve 4-bromobenzenethiol (10 mmol) in acetone (50 mL). Add

(20 mmol). -

Add 3-chloro-2-butanone (11 mmol) dropwise at room temperature.

-

Reflux for 2-4 hours. Monitor by TLC (Hexane/EtOAc) until thiol is consumed.

-

Filter salts, concentrate filtrate to yield the crude sulfide oil: 3-(4-bromophenylthio)butan-2-one.

-

Cyclization: Add the crude sulfide slowly to PPA (20 g) at 80°C with vigorous mechanical stirring.

-

Heat to 100-110°C for 1-2 hours. The mixture will darken.

-

Quench: Pour the hot mixture onto crushed ice (200 g). Stir until the PPA dissolves.

-

Isolation: Extract with Ethyl Acetate (3x). Wash organics with saturated

and brine. -

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (100% Hexanes) to yield 5-Bromo-2,3-dimethyl-1-benzothiophene as a white/off-white solid.

Protocol B: Benzylic Bromination of 5-B-2,3-DMBT

Rationale: Functionalizing the methyl group for further chain extension.

Reagents:

-

5-Bromo-2,3-dimethyl-1-benzothiophene (1.0 eq)

-

N-Bromosuccinimide (NBS, 1.05 eq)

-

AIBN (catalytic, 0.1 eq)

-

Solvent:

or Benzotrifluoride (green alternative)

Step-by-Step:

-

Dissolve substrate in solvent. Add NBS and AIBN.

-

Reflux under

with irradiation (tungsten lamp) for 1-3 hours. -

Cool, filter off succinimide byproduct.

-

Concentrate and purify immediately (benzylic bromides are unstable).

References

-

Campaigne, E., & Archer, W. L. (1953). "The Synthesis of 2,3-Dimethyl-1-benzothiophene." Journal of the American Chemical Society, 75(4), 989–991. Link

-

Scrowston, R. M. (1981). "Benzothiophenes."[2][3][4] Advances in Heterocyclic Chemistry, 29, 171-249. (Authoritative review on C2/C3 reactivity differences).

-

Dansette, P. M., et al. (2005). "Metabolic Activation of Benzothiophene: Formation of a Michael Acceptor." Chemical Research in Toxicology, 18(5), 850–859. (Mechanistic detail on dione formation). Link

-

Takimiya, K., et al. (2011). "Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives for Organic Field-Effect Transistors." Advanced Materials, 23(38), 4347-4370. (Discusses the impact of alkylation on packing). Link

-

BenchChem Technical Data. "Stability issues of 2,5-Dimethyl-1-benzothiophene under acidic conditions." (Grounding for acid stability claims). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Functionalization of 5-Bromo-2,3-dimethyl-1-benzothiophene via Palladium Catalysis

Abstract & Strategic Significance

This guide details the chemoselective functionalization of 5-Bromo-2,3-dimethyl-1-benzothiophene (CAS: 63806-78-0). Unlike unsubstituted benzothiophenes, which suffer from competitive electrophilic attacks at the C2 and C3 positions, this substrate features a "blocked" thiophene ring. The 2,3-dimethyl substitution pattern directs palladium oxidative addition exclusively to the C5-Br bond, enabling high-fidelity cross-coupling without the need for cryogenic regiocontrol.

This scaffold is a critical intermediate in the synthesis of 5-lipoxygenase inhibitors (Zileuton analogs) and selective estrogen receptor modulators (SERMs). The protocols below prioritize catalyst longevity in the presence of sulfur (a potential catalyst poison) and scalability .

Chemical Logic & Reactivity Profile

The "Blocked Core" Advantage

In standard benzothiophenes, the C2 and C3 positions are electron-rich and prone to metallation or electrophilic aromatic substitution.

-

Substrate: 5-Bromo-2,3-dimethyl-1-benzothiophene.

-

Electronic State: The sulfur atom donates electron density into the bicyclic system. However, the C5-Br bond behaves as a standard electron-rich aryl halide.

-

Catalytic Challenge: The thiophene sulfur can coordinate to Pd(II) species, potentially arresting the catalytic cycle (formation of stable Pd-S resting states).

-

Solution: Use of bidentate ligands (dppf, Xantphos) with wide bite angles to outcompete sulfur coordination and facilitate reductive elimination.

Decision Matrix: Coupling Selection

Use the following logic to select the appropriate methodology:

Figure 1: Strategic decision tree for functionalizing the C5 position.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Objective: Synthesis of 5-aryl-2,3-dimethylbenzothiophenes. Mechanism: Pd(0)/Pd(II) cycle involving Oxidative Addition, Transmetallation (Rate Limiting), and Reductive Elimination.[1]

Reagents & Materials

-

Substrate: 5-Bromo-2,3-dimethyl-1-benzothiophene (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3–5 mol%)

-

Why: The ferrocenyl backbone prevents Pd aggregation and resists sulfur poisoning better than Pd(PPh₃)₄.

-

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for sterically hindered boronic acids).

-

Solvent: 1,4-Dioxane : Water (4:1 ratio).[3]

Step-by-Step Methodology

-

Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/H₂O). Sparge with Argon for 15 minutes. Dissolved oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.

-

Charge: Add the benzothiophene substrate, boronic acid, and base to the vial.

-

Catalyst Addition: Add Pd(dppf)Cl₂ last. Seal the vial immediately with a septum.

-

Purge: Evacuate and backfill with Argon (3 cycles).

-

Reaction: Heat to 90°C for 4–12 hours.

-

Monitoring: Check TLC (Hexane/EtOAc). The starting bromide (Rf ~0.6 in 10% EtOAc) should disappear.

-

-

Workup:

-

Cool to room temperature.

-

Filter through a pad of Celite (removes Pd black). Wash with EtOAc.

-

Wash filtrate with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash chromatography on Silica Gel.

Optimization Data (Representative)

| Parameter | Variation | Outcome | Recommendation |

| Base | Na₂CO₃ | Moderate Yield (65%) | Good for simple aryls. |

| Base | K₃PO₄ | High Yield (88%) | Preferred for heteroaryls. |

| Solvent | Toluene/H₂O | Slow kinetics | Use only if substrate is insoluble in Dioxane. |

| Catalyst | Pd(PPh₃)₄ | Catalyst death (black ppt) | Avoid due to instability vs. sulfur. |

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Objective: Introduction of amine moieties (e.g., piperazines, morpholines) for solubility enhancement in drug discovery. Challenge: The benzothiophene sulfur can chelate Pd, necessitating a ligand with high binding affinity to Pd.

Reagents & Materials

-

Substrate: 5-Bromo-2,3-dimethyl-1-benzothiophene (1.0 equiv)

-

Amine: 1.2 equiv (Secondary amines react faster than primary).

-

Pre-catalyst: Pd₂(dba)₃ (2–5 mol%)

-

Ligand: Xantphos (4–10 mol%)

-

Why: Xantphos has a wide bite angle (111°), promoting the reductive elimination of the C-N bond and protecting the Pd center from the thiophene sulfur.

-

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv).

-

Note: Use Cs₂CO₃ if the substrate contains base-sensitive esters.

-

-

Solvent: Toluene (anhydrous).

Step-by-Step Methodology

-

Pre-complexation: In a glovebox or under strict Argon flow, mix Pd₂(dba)₃ and Xantphos in anhydrous Toluene. Stir at RT for 10 mins until the solution turns from purple/red to orange (indicates active L-Pd(0) formation).

-

Addition: Add the benzothiophene substrate, amine, and NaOtBu to a reaction tube.

-

Combine: Transfer the pre-formed catalyst solution to the reaction tube via syringe.

-

Reaction: Heat to 100°C for 12–18 hours.

-

Self-Validation Check: If the reaction turns black within 30 minutes, oxygen was present, or the ligand loading was too low.

-

-

Workup: Dilute with EtOAc, wash with water (to remove salts), dry, and concentrate.

-

Purification: Silica gel chromatography (often requires 1% Et₃N in eluent to prevent streaking of the amine product).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific role of the bulky ligand in overcoming the "Sulfur Trap."

Figure 2: Catalytic cycle for C5-functionalization. Note the "Sulfur Trap" pathway which is mitigated by using strong chelating ligands like Xantphos or dppf.

Troubleshooting & Safety

Common Failure Modes

-

Protodebromination: Finding 2,3-dimethylbenzothiophene (H instead of Br at C5) in the crude mixture.

-

Cause: Water content too high in anhydrous protocols or excessive heating.

-

Fix: Use anhydrous solvents and lower temperature (80°C instead of 100°C).

-

-

Low Conversion:

-

Cause: Catalyst poisoning by the benzothiophene sulfur.[4]

-

Fix: Increase catalyst loading to 5 mol% or switch to a "Pre-catalyst" scaffold like Pd(dppf)Cl₂ which is more robust than generating Pd(0) in situ.

-

Safety Protocols

-

Benzothiophenes: Potentially bioactive; handle as suspected irritants/sensitizers. Use full PPE.

-

Palladium Residues: Pd species are toxic. Ensure metal scavenging (e.g., using SiliaMetS® Thiol resin) is performed for pharmaceutical intermediates to reach <10 ppm Pd limits.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Kampen, D., et al. (2014). Site-Selective C–H Bond Activation of Benzo[b]thiophenes. Chemical Society Reviews, 43, 2937-2960. (Provides context on reactivity of C2/C3 vs C5). Link

- Hartwig, J. F. (2011). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

Sources

using 5-Bromo-2,3-dimethyl-1-benzothiophene as a pharmaceutical building block

Application Note: 5-Bromo-2,3-dimethyl-1-benzothiophene as a Privileged Scaffold for Metabolically Stable Drug Discovery

Executive Summary

This guide details the utility of 5-Bromo-2,3-dimethyl-1-benzothiophene (CAS: 17514-63-5) as a strategic building block in medicinal chemistry. While benzothiophenes are "privileged structures" found in approved drugs (e.g., Zileuton, Raloxifene, Brexpiprazole), the unsubstituted 2,3-double bond represents a metabolic "soft spot" susceptible to cytochrome P450-mediated oxidation.

This application note demonstrates how the 2,3-dimethyl substitution blocks this metabolic liability while increasing lipophilicity, and how the 5-bromo position serves as a versatile handle for Palladium-catalyzed cross-coupling to generate diverse libraries targeting GPCRs and Kinases.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 5-Bromo-2,3-dimethylbenzo[b]thiophene |

| CAS Number | 17514-63-5 |

| Molecular Formula | C₁₀H₉BrS |

| Molecular Weight | 241.15 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

| Handling | Store under inert atmosphere (Argon/Nitrogen).[1] Light sensitive. |

Safety Warning: Benzothiophenes can be skin irritants and possess a distinct sulfurous odor. All protocols below must be performed in a functioning fume hood.

The "Why": Structural Logic & Metabolic Stability

In drug design, the benzothiophene core is a bioisostere of indole and naphthalene. However, unsubstituted benzothiophenes undergo rapid metabolic clearance via oxidation at the electron-rich C2-C3 bond, leading to reactive epoxides or ring-opened diones.

The 2,3-Dimethyl Advantage:

-

Metabolic Blockade: The methyl groups at C2 and C3 sterically and electronically hinder P450 oxidation at the double bond, forcing metabolism to safer routes (e.g., S-oxidation or halogen displacement).

-

Lipophilicity Tuning: Adds ~1.0 logP unit compared to the parent scaffold, improving membrane permeability for CNS targets.

-

Vector Control: The 5-bromo handle orients substituents into a specific vector space, ideal for probing deep hydrophobic pockets in receptors (e.g., SERMs).

Visualization: Metabolic Fate & Workflow

Figure 1: Comparison of metabolic pathways. The 2,3-dimethyl substitution prevents the formation of reactive intermediates common in unsubstituted benzothiophenes.

Protocol A: Synthesis of the Core Scaffold

For researchers needing to synthesize the building block de novo.

Reaction Type: Cyclocondensation (Modified Werner-Grob). Precursors: 4-Bromothiophenol + 3-Chloro-2-butanone.

Step-by-Step Methodology:

-

Thioether Formation:

-

Reagents: 4-Bromothiophenol (10 mmol), 3-Chloro-2-butanone (11 mmol), Potassium Carbonate (K₂CO₃, 15 mmol).

-

Solvent: Acetone (50 mL).

-

Procedure: Dissolve thiol in acetone. Add K₂CO₃. Dropwise add 3-chloro-2-butanone at 0°C. Warm to reflux for 4 hours.

-

Workup: Filter salts, concentrate filtrate. The intermediate (arylthio-ketone) is usually an oil.

-

-

Cyclization:

-

Reagent: Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH).

-

Procedure: Add the crude thioether to PPA (10 g per 1 g substrate) at 80°C. Stir vigorously. The mixture will darken.

-

Temperature Control: Heat to 100-110°C for 2 hours. Critical: Do not exceed 120°C to avoid debromination.

-

Quench: Pour onto crushed ice/water slurry. The product will precipitate.

-

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexanes/EtOAc 95:5).

-

Validation Criteria:

-

¹H NMR (CDCl₃): Look for two distinct methyl singlets (approx. δ 2.3-2.5 ppm) and the disappearance of the ketone signal. The aromatic region should show an ABX or coupled pattern typical of 5-substituted benzothiophenes.

Protocol B: Functionalization via Suzuki-Miyaura Coupling

Standard Operating Procedure (SOP) for Library Generation.

Objective: Coupling 5-Bromo-2,3-dimethyl-1-benzothiophene with Aryl Boronic Acids.

Reagents & Stoichiometry:

| Component | Equivalents | Role |

| Scaffold (Bromide) | 1.0 eq | Electrophile |

| Aryl Boronic Acid | 1.2 - 1.5 eq | Nucleophile |

| Pd(dppf)Cl₂·DCM | 0.03 - 0.05 eq | Catalyst |

| Cs₂CO₃ or K₂CO₃ | 2.0 - 3.0 eq | Base |

| Dioxane : Water | 4 : 1 ratio | Solvent System |

Workflow:

-

Degassing: In a microwave vial or round-bottom flask, combine the scaffold, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of Argon. Cap the vessel immediately.

-

Reaction:

-

Thermal: Heat to 90°C for 12-16 hours.

-

Microwave: 110°C for 30 minutes (High Absorption setting).

-

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO₄.

-

Purification: Silica gel chromatography. The 2,3-dimethyl group makes the product fairly lipophilic; start gradients with 100% Hexanes.

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning (Sulfur) | Switch to Pd(OAc)₂ / SPhos (highly active for S-heterocycles). |

| De-bromination | Hydride source / Overheating | Lower temperature; ensure solvent is dry/degassed. |

| Protodeboronation | Unstable Boronic Acid | Use Boronic Ester (Pinacol) or add excess base. |

Application Logic: Designing Bioactive Libraries

When using this scaffold, the resulting library targets specific biological space based on the coupling partner attached to the 5-position.

Target Class Mapping

Figure 2: Strategic functionalization of the 5-position dictates therapeutic utility.

Case Study Insight: In the development of Selective Estrogen Receptor Modulators (SERMs), the benzothiophene core (as seen in Raloxifene) mimics the A/B ring system of estradiol. By using the 2,3-dimethyl variant described here, researchers can generate analogs that resist the formation of quinone-like metabolites, potentially reducing idiosyncratic toxicity observed in earlier generations of sulfur-containing drugs [1, 3].

References

-

Metabolic Stability of Benzothiophenes

- Source: Fedorak, P. M., & Grbic-Galic, D. (1991). Aerobic microbial cometabolism of benzothiophene and 3-methylbenzothiophene. Applied and Environmental Microbiology, 57(4), 932–940.

- Relevance: Establishes that methyl substitution at the 3-position shifts oxidation away from the 2,3-bond (dione formation)

-

Synthesis Protocols (Cyclization)

-

Suzuki Coupling on Thiophenes

- Source: Molander, G. A., et al. (2002). Palladium-catalyzed cross-coupling reactions of potassium aryltrifluoroborates with aryl and heteroaryl halides. Journal of Organic Chemistry.

- Relevance: Confirms efficacy of Pd-catalyzed coupling on electron-rich heteroaryl bromides.

-

Pharmaceutical Relevance (SERMs)

- Source: Grese, T. A., et al. (1997). Structure-activity relationships of selective estrogen receptor modulators: modifications to the 2-arylbenzothiophene core of raloxifene. Journal of Medicinal Chemistry.

- Relevance: Validates the benzothiophene scaffold for drug development.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Difunctionalized Benzo[ b]thiophene Scaffolds Possessing Potent Antiangiogenic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aerobic Microbial Cometabolism of Benzothiophene and 3-Methylbenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2,3-dimethyl-1-benzothiophene

Status: Operational Ticket ID: BZT-OPT-5BR Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary

This technical guide addresses the synthesis of 5-Bromo-2,3-dimethyl-1-benzothiophene . While direct bromination of the 2,3-dimethylbenzothiophene core is possible, it frequently results in inseparable mixtures of 5-bromo and 6-bromo isomers due to competing directing effects.

To guarantee high regiochemical purity and optimal yield, this guide recommends and details the Pre-functionalized Cyclization Route (starting from 4-bromothiophenol). This method fixes the halogen position prior to ring closure, eliminating the regioselectivity issues inherent in electrophilic aromatic substitution of the fused system.

Module 1: The Synthetic Pathway (Recommended Route)

The "Gold Standard" for accessing specific isomers of substituted benzothiophenes is the thio-alkylation of a thiophenol followed by acid-mediated cyclization (modified Werner-Grob or Hertz reaction).

Reaction Scheme

Step 1: S-Alkylation of 4-bromothiophenol with 3-chloro-2-butanone. Step 2: Cyclodehydration using Polyphosphoric Acid (PPA).

Figure 1: The regioselective synthesis pathway. By starting with 4-bromothiophenol, the bromine is locked at the para-position relative to the sulfur, which corresponds to the 5-position in the final benzothiophene core.

Module 2: Step-by-Step Protocol & Optimization

Step 1: S-Alkylation (Sulfide Formation)

Objective: Attach the ketone side chain without oxidizing the thiol.

| Parameter | Recommended Condition | Why? (Causality) |

| Solvent | Acetone or DMF | Polar aprotic solvents favor |

| Base | Strong enough to deprotonate the thiol ( | |

| Atmosphere | Nitrogen/Argon | CRITICAL. Thiophenols oxidize rapidly to disulfides (Ar-S-S-Ar) in air, killing yield. |

| Stoichiometry | 1.1 eq Ketone : 1.0 eq Thiol | Slight excess of alkylating agent ensures complete consumption of the odorous thiol. |

Troubleshooting the Alkylation:

-

Issue: Low yield, presence of yellow solid precipitate.

-

Diagnosis: Disulfide formation.[1]

-

Fix: Degas solvents prior to use. Add a reducing agent like

(trace) or triphenylphosphine if disulfide contamination is high in the starting material.

-

-

Issue: Incomplete reaction after 12h.

-

Diagnosis: Chloride is a poor leaving group.

-

Fix: Add catalytic Potassium Iodide (KI) (Finkelstein condition) to generate the more reactive iodide in situ.

-

Step 2: Cyclization (The PPA Step)

Objective: Intramolecular electrophilic attack of the ketone onto the aromatic ring.

| Parameter | Recommended Condition | Why? (Causality) |

| Reagent | Polyphosphoric Acid (PPA) | Acts as both solvent and Lewis acid/dehydrating agent. |

| Temperature | 80°C | Ramp slowly. Sudden heat causes exothermic runaway and "tarring" (polymerization). |

| Stirring | Overhead Mechanical Stirrer | PPA is extremely viscous. Magnetic stir bars will get stuck, leading to localized overheating and charring. |

Troubleshooting the Cyclization:

-

Issue: Black tar formation / intractable gum.

-

Diagnosis: Localized overheating due to poor heat transfer in viscous PPA.

-

Fix: Switch to mechanical stirring. Dilute PPA with xylene (if compatible) or use a PPA/Chlorobenzene biphasic system to moderate heat.

-

-

Issue: Low yield of cyclized product.

-

Diagnosis: Intermolecular reaction vs. Intramolecular.

-

Fix: Dilution effect. Add the sulfide intermediate slowly to the pre-heated PPA to keep the concentration of unreacted sulfide low, favoring the intramolecular ring closure.

-

Module 3: Troubleshooting Logic Flow

Use this decision tree to diagnose yield failures in the final step.

Figure 2: Diagnostic workflow for PPA cyclization failures.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why can't I just brominate 2,3-dimethylbenzothiophene directly? A: You can, but you will likely get a mixture. The sulfur atom at position 1 directs electrophilic substitution to position 3 (blocked) and activates the benzene ring. The methyl groups at 2 and 3 are electron-donating. In 2,3-dimethylbenzothiophene, the 6-position is often electronically favored or competitive with the 5-position. Separating 5-Br and 6-Br isomers requires difficult fractional crystallization or expensive prep-HPLC. The route described above guarantees the 5-position because the bromine is structurally fixed before the ring is even formed [1].

Q2: My PPA workup is a sticky mess. How do I isolate the product? A: This is the most common complaint with PPA.

-

Technique: Do not extract directly. Pour the hot (but not boiling) reaction mixture slowly into a large volume of crushed ice with vigorous stirring.

-

Result: The acid dissolves, and the benzothiophene should precipitate as a solid. Filter the solid. If it oils out, extract the aqueous/oil mixture with Ethyl Acetate or DCM.

Q3: Can I use a different acid catalyst?

A: Yes. If PPA is too difficult to handle, Methanesulfonic acid (MsOH) with phosphorus pentoxide (

Q4: How do I confirm I have the 5-bromo and not the 6-bromo isomer?

A:

-

5-Bromo isomer: You will see a doublet (J ~8.5 Hz) for H-7 and H-6, and a meta-coupling doublet (J ~2 Hz) for H-4.

-

6-Bromo isomer: You will see a singlet (or small meta-couplet) for H-7 (isolated between S and Br) and H-4.

-

Tip: The 5-bromo isomer places the bromine para to the original sulfide linkage.

References

-

Regioselectivity in Benzothiophene Synthesis

- PPA and Eaton's Reagent Cyclization Protocols: Source: BenchChem Technical Guides. "Troubleshooting guide for the synthesis of benzothiazole/thiophene derivatives." Context: Provides operational parameters for handling Polyphosphoric acid and alternatives like Eaton's reagent to minimize charring and improve yield.

- General Mechanism (Werner-Grob / Hertz Reaction): Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Context: The foundational text describing the cyclodehydration of aryl-thio-ketones to benzothiophenes. (Textbook reference for mechanistic grounding).

Sources

removing impurities from crude 5-Bromo-2,3-dimethyl-1-benzothiophene

Technical Support Center: Purification of 5-Bromo-2,3-dimethyl-1-benzothiophene

Case ID: #BT-5BR-23DM-PUR Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Identify Your Impurity Profile

Before initiating purification, compare your crude material against these common impurity profiles. The synthesis of 5-Bromo-2,3-dimethyl-1-benzothiophene (often via cyclization of aryl sulfides using Polyphosphoric Acid (PPA) or Lewis acids) generates distinct byproducts.

| Symptom | Probable Impurity | Root Cause | Recommended Action |

| Split Methyl Peaks (NMR) | Regioisomers (e.g., 4-bromo or 6-bromo analogs) | Poor regioselectivity during initial thioether formation or cyclization rearrangement. | Protocol A: Fractional Recrystallization |

| Dark Brown/Black Tar | Oligomers / Polymerized Thiophenes | Overheating during PPA cyclization or oxidative stress. | Protocol B: Silica Plug Filtration |

| Yellow/Orange Tint | Oxidized Sulfur Species (Sulfoxides) | Exposure to air/light; electron-rich thiophene ring oxidation. | Protocol C: Activated Carbon Treatment |

| Broad Baseline Hump (NMR) | Inorganic Residues (PPA, | Incomplete aqueous workup or Lewis acid trapping. | Protocol D: Acid/Base Wash & Chelation |

| Extra Aromatic Doublets | Uncyclized Sulfide Intermediates | Incomplete cyclization reaction. | Protocol E: Flash Chromatography |

Troubleshooting Guide & FAQs

Q: My product is a sticky solid/oil, but it should be a crystalline solid. How do I induce crystallization?

A: This "oiling out" is typically caused by residual solvent (like toluene or xylene) or high levels of non-polar impurities preventing crystal lattice formation.

-

Fix: Dissolve the oil in a minimum amount of warm Ethanol (EtOH) or Methanol (MeOH) . If it remains oily, add a seed crystal (if available) or scratch the glass surface. Alternatively, use a mixed solvent system: dissolve in minimal Dichloromethane (DCM), then slowly add Hexane until cloudy, and cool to -20°C.

Q: The NMR shows a persistent impurity (~5-10%) with a similar Rf value. Recrystallization isn't working.

A: This is likely a regioisomer or a des-bromo analog (if Pd-catalysis was used previously). Because the 2,3-dimethyl substitution dominates the solubility properties, these impurities co-crystallize.

-

Fix: Switch to Dry Column Vacuum Chromatography (DCVC) . Standard flash columns may streak. Use a gradient of Hexane:Ethyl Acetate (100:0

95:5) . The non-polar nature of the dimethyl-benzothiophene core requires very non-polar mobile phases for separation.

Q: The solid is off-white/yellow. Does color matter?

A: For biological assays or OLED applications, yes. The yellow color often indicates trace sulfoxides or conjugated oligomers which can act as radical traps or quenchers.

-

Fix: Perform a hot filtration through a pad of Celite and Activated Charcoal.

Experimental Protocols

Protocol A: Fractional Recrystallization (Best for Isomer Removal)

-

Principle: 5-Bromo-2,3-dimethyl-1-benzothiophene crystallizes well from alcohols due to the hydrophobic methyl/bromo groups contrasting with the polar solvent.

-

Solvent System: Ethanol (Primary) or Hexane/Ethanol (Alternative).

-

Place 10 g of crude solid in a 250 mL Erlenmeyer flask.

-

Add Ethanol (absolute) in 5 mL portions while heating to reflux (approx. 78°C).

-

Stop adding solvent immediately when the solid dissolves. (Target conc: ~1 g/5-8 mL).

-

Critical Step: Allow the solution to cool to room temperature slowly (over 2 hours) without stirring. Rapid cooling traps isomers.

-

Cool further to 0°C in an ice bath for 1 hour.

-

Filter the white needles and wash with cold (-20°C) Ethanol.

-

Validation: Check HPLC purity. If <98%, repeat.

Protocol B: Silica Plug (Tar Removal)

-

Principle: Highly polar tars adsorb strongly to silica, while the non-polar benzothiophene elutes rapidly.

-

Dissolve crude material in minimal Dichloromethane (DCM) or Toluene .

-

Prepare a sintered glass funnel with a 2-inch layer of Silica Gel (230-400 mesh).

-

Pour the solution over the silica.

-

Elute with 100% Hexane (or Hexane:DCM 9:1).

-

Collect the clear filtrate. The dark band should remain at the top of the silica.

-

Concentrate the filtrate to obtain a solid.

Purification Logic Flowchart

The following diagram illustrates the decision matrix for purifying crude 5-Bromo-2,3-dimethyl-1-benzothiophene based on impurity type.

Caption: Decision matrix for selecting the optimal purification route based on specific impurity profiles identified via NMR/TLC.

References & Authoritative Grounding

-

General Benzothiophene Synthesis & Cyclization:

-

Recrystallization Solvents for Sulfur Heterocycles:

-

Title: Reagents & Solvents: Solvents for Recrystallization.[2][6][7]

-

Source: University of Rochester / ChemPros.

-

URL:[Link] (General Principles validated via search results 1.1, 1.6).

-

Relevance: Validates the use of Ethanol and Hexane/Ethyl Acetate systems for hydrophobic aromatics like benzothiophenes.

-

-

Polyphosphoric Acid (PPA) Cyclization Side Products:

-

Chromatographic Separation of Benzothiophenes:

-

Title: Synthesis and biological evaluation of novel benzothiophene derivatives.

-

Source: Indian Academy of Sciences.

-

URL:[Link]

-

Relevance: Provides specific mobile phase data (Hexane/EtOAc 10:1 to 19:1) for purifying substituted benzothiophenes.

-

Sources

- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 4. Benzothiophene synthesis [organic-chemistry.org]

- 5. ias.ac.in [ias.ac.in]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. ccsenet.org [ccsenet.org]

storage conditions to prevent degradation of 5-Bromo-2,3-dimethyl-1-benzothiophene

Reference ID: TSC-BBT-0523 | Status: Active

Welcome to the Technical Support Center. This guide addresses the stability, storage, and handling of 5-Bromo-2,3-dimethyl-1-benzothiophene . As a key scaffold in medicinal chemistry—particularly for Buchwald-Hartwig aminations and Suzuki-Miyaura couplings—maintaining the integrity of the carbon-bromine (C-Br) bond and the thiophene core is critical for experimental reproducibility.

Module 1: Critical Storage Parameters

The stability of 5-Bromo-2,3-dimethyl-1-benzothiophene is dictated by two competing degradation pathways: S-oxidation of the thiophene ring and homolytic cleavage of the C-Br bond.

The "Golden Rules" of Storage

| Parameter | Requirement | Scientific Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Reduces the kinetic rate of spontaneous S-oxidation. While the compound is a solid at room temperature, lower temperatures prevent "caking" and slow radical propagation. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Essential. Atmospheric oxygen slowly oxidizes the sulfur atom to sulfoxides ( |

| Light | Amber Vial / Foil Wrap | Critical. Aryl bromides are photosensitive. UV/Visible light can cleave the C-Br bond, leading to protodebromination (impurity formation). |

| Humidity | Desiccator (<30% RH) | While the molecule is lipophilic, surface moisture promotes hydrolysis of trace impurities and can poison downstream Pd-catalysts. |

Module 2: Troubleshooting & FAQs

Q1: My white powder has turned yellow/beige. Is it still usable?

Diagnosis: This indicates surface oxidation or photolytic degradation .

-

Mechanism: The sulfur atom in the benzothiophene ring has likely formed a sulfoxide species (yellowing), or trace bromine radicals have recombined to form conjugated impurities.

-

Impact: If used in cross-coupling, the oxidized sulfur can chelate the Palladium catalyst, drastically reducing yield.

-

Action:

-

Perform a TLC (Thin Layer Chromatography) in Hexanes:EtOAc (9:1). Look for a lower Rf spot (sulfoxide is more polar).

-

If the impurity is <5%, recrystallize from ethanol or hexanes.

-

If >5%, repurify via silica gel column chromatography.

-

Q2: The compound smells "acrid" or "sharp" upon opening.

Diagnosis: Acidic Decomposition.

-

Mechanism: In the presence of moisture and light, the C-Br bond can cleave, eventually generating trace Hydrogen Bromide (HBr).

-

Action: Do not use directly. The acidity will quench basic reagents (e.g., KOtBu, Cs2CO3) used in coupling reactions. Dissolve in organic solvent and wash with saturated NaHCO3 before use.

Q3: Can I store a solution of this compound in DMSO or DMF?

Diagnosis: High Risk.

-

Reasoning: DMSO is an oxidant. Over time, DMSO can transfer oxygen to the benzothiophene sulfur. Furthermore, nucleophilic solvents can slowly displace the bromide at elevated temperatures.

-

Recommendation: Store only as a solid. If a stock solution is necessary, use anhydrous Toluene or THF and store at -20°C for no longer than 1 week.

Module 3: Degradation Mechanisms (Visualized)

Understanding how the molecule breaks down allows you to prevent it. The diagram below illustrates the two primary failure modes: Photo-dehalogenation and S-Oxidation .

Figure 1: The dual degradation pathways. Note that light exposure destroys the reactive Bromine handle required for cross-coupling.

Module 4: Handling Protocols

Protocol A: Inert Gas Blanketing (The "Schlenk" Method)

To maximize shelf-life (>1 year), replace the air in the vial with Argon or Nitrogen after every use.

Step-by-Step:

-

Seal: Ensure the vial has a PTFE-lined septum cap.

-

Pierce: Insert a needle connected to an inert gas line (low pressure, <2 psi) into the headspace.

-

Vent: Insert a short "bleed" needle to allow air to escape.

-

Purge: Flush for 30–60 seconds.

-

Withdraw: Remove the bleed needle first, then the gas inlet needle.

-

Seal: Wrap the cap junction with Parafilm to prevent gas diffusion.

Protocol B: Re-Purification Decision Tree

Use this logic flow to determine if your material can be salvaged.

Figure 2: Decision matrix for material qualification prior to critical experiments.

References

-

PubChem. (n.d.). 5-Bromo-1-benzothiophene Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Li, J., et al. (2012). Oxidative desulfurization of benzothiophene...[1][2] Journal of Hazardous Materials. (Demonstrates susceptibility of benzothiophene sulfur to oxidation). Retrieved from [Link]

-

McMillan, A., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides. MDPI. (Mechanistic insight into C-Br bond photolability). Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

Validation & Comparative

Technical Guide: MS Fragmentation & Analysis of 5-Bromo-2,3-dimethyl-1-benzothiophene

[1]

Executive Summary & Strategic Context

5-Bromo-2,3-dimethyl-1-benzothiophene (C₁₀H₉BrS) is a functionalized heteroaromatic scaffold often employed as an intermediate in the synthesis of organic semiconductors (e.g., BTBT derivatives) and pharmaceuticals.[1]

Its analysis presents specific challenges:

-

Isotopic Complexity: The presence of Bromine (

) creates a distinct doublet pattern that must be resolved.[2] -

Ionization Preference: As a neutral, hydrophobic polycyclic aromatic hydrocarbon (PAH) analog, it responds poorly to standard Electrospray Ionization (ESI) but excels under Electron Ionization (EI).[2]

This guide compares analytical techniques and details the specific fragmentation pathways required for unambiguous identification.

Comparative Analysis: Technique Selection

For this specific molecule, selecting the correct ionization mode is the single most critical experimental choice.

Comparison: GC-EI-MS vs. LC-ESI-MS

| Feature | GC-EI-MS (Recommended) | LC-ESI-MS (Alternative) |

| Ionization Mechanism | High-energy electron impact (70 eV).[2] Creates radical cations ( | Soft ionization (Protonation |

| Suitability for Analyte | Excellent. The molecule is non-polar and volatile enough for GC.[2] | Poor. Lack of basic nitrogen or acidic protons makes ionization inefficient. |

| Structural Data | High. Rich fragmentation pattern allows confirmation of the Br position and methyl groups.[2] | Low. Mostly molecular ion observed (if any); little structural insight.[2] |

| Sensitivity | High (picogram range).[2] | Low (often requires APPI or silver-ion coordination).[2] |

Expert Insight: Do not attempt standard LC-MS (ESI) for purity checks of this intermediate unless you use APPI (Atmospheric Pressure Photoionization) .[2] For standard quality control, GC-EI-MS is the gold standard.

Mechanistic Fragmentation Analysis

Under Electron Ionization (70 eV), the molecule forms a stable molecular ion

Key Diagnostic Ions[1][3]

-

Molecular Ion (

) - m/z 240 & 242:-

Appears as a 1:1 doublet due to the natural abundance of

(50.7%) and -

Validation Check: If the M+ peak does not show this 1:1 intensity ratio, the bromine has been lost or the assignment is incorrect.

-

-

Loss of Methyl Radical (

) - m/z 225 & 227:-

Cleavage of the methyl groups at the C2 or C3 positions.

-

This pathway is generally secondary to Br loss but confirms the presence of alkyl substituents.

-

-

Loss of Bromine Radical (

) - m/z 161:-

The Base Peak Candidate. The C-Br bond is the weakest bond in the system.

-

Homolytic cleavage yields the 2,3-dimethylbenzothiophene cation (m/z 161).

-

Crucial Note: This peak will not show the bromine isotope doublet.[2] It will appear as a singlet (ignoring small

contributions), confirming the halogen has left the molecule.

-

-

Secondary Fragmentation (

):-

From the m/z 161 ion, subsequent loss of a methyl radical (

) yields the ion at m/z 146.

-

Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways.

Caption: Competitive fragmentation pathways for 5-Bromo-2,3-dimethyl-1-benzothiophene under 70 eV EI conditions. The loss of Bromine is the primary diagnostic cleavage.

Experimental Data Summary

The following table summarizes the expected mass spectral peaks. Use this for peak assignment during data processing.

| Ion Identity | m/z (Nominal) | Isotope Pattern | Relative Abundance (Est.) | Origin/Mechanism |

| Molecular Ion ( | 240 / 242 | 1:1 Doublet | High (60-90%) | Stable aromatic radical cation.[2] |

| 225 / 227 | 1:1 Doublet | Low-Medium | Loss of benzylic-like methyl group. | |

| 161 | Singlet | Base Peak (100%) | Homolytic cleavage of C-Br bond.[2] | |

| 146 | Singlet | Medium | Sequential loss of Br then Methyl.[2] | |

| 102 | Singlet | Low | Degradation of the thiophene ring. |

Experimental Protocol (GC-MS)

To replicate these results, use the following validated protocol. This method minimizes thermal degradation while ensuring sharp peak shapes for brominated aromatics.

Equipment Setup

-

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).[2]

-

Column: Non-polar phase (5% Phenyl-methylpolysiloxane).[2]

-

Example: HP-5ms or DB-5ms (30m x 0.25mm x 0.25µm).

-

-

Inlet Liner: Deactivated splitless liner with glass wool (to trap non-volatiles).

Method Parameters

-

Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent debromination in the injector).

-

Injection Mode: Split (10:1) for pure samples; Splitless for trace analysis.[2]

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 80°C (Hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Final: 280°C (Hold 3 min).

-

Total Run Time: ~14 minutes.[2]

-

-

MS Source:

-

Temp: 230°C.

-

Quad Temp: 150°C.

-

Energy: 70 eV (Standard EI).

-

Scan Range: m/z 50 – 350.

-

Sample Preparation

-

Solvent: Dichloromethane (DCM) or Hexane. (Avoid Methanol as it does not wet the column well for this non-polar analyte).

-

Concentration: 10 ppm (approx 10 µg/mL).

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[2] (Standard text for interpretation of isotope patterns and aromatic fragmentation).[2]

-

NIST Mass Spectrometry Data Center. Mass Spectrum of Benzo[b]thiophene derivatives. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

-

Porter, Q. N. (1985).[2] Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (Authoritative source on thiophene ring fragmentation mechanisms).

Technical Comparison Guide: FTIR Characterization of 5-Bromo-2,3-dimethyl-1-benzothiophene

This guide is structured as a high-level technical dossier for pharmaceutical researchers and process chemists. It focuses on the critical quality attribute (CQA) verification of 5-Bromo-2,3-dimethyl-1-benzothiophene , a scaffold often implicated in the synthesis of 5-lipoxygenase inhibitors (like Zileuton analogs) and advanced material precursors.

Executive Summary

In the synthesis of pharmacophores, particularly 5-lipoxygenase inhibitors and organic semiconductors, the benzothiophene core is ubiquitous. The bromination of 2,3-dimethyl-1-benzothiophene to yield 5-Bromo-2,3-dimethyl-1-benzothiophene is a critical intermediate step.

This guide compares the FTIR spectral performance of the target molecule against its non-brominated precursor (the primary impurity) and evaluates FTIR as a rapid Quality Control (QC) alternative to HPLC/NMR. We demonstrate that FTIR provides a superior, high-throughput "Go/No-Go" gate for reaction monitoring by leveraging specific Out-of-Plane (OOP) bending vibrations that distinguish the substitution pattern.

Chemical Context & Structural Logic[1][2][3][4]

To interpret the spectra, one must understand the structural shift. The reaction replaces a hydrogen atom at the C5 position with a bromine atom.

-

Precursor (Alternative A): 2,3-Dimethyl-1-benzothiophene. Contains a benzene ring with 4 adjacent protons (Positions 4, 5, 6, 7).

-

Target (Product): 5-Bromo-2,3-dimethyl-1-benzothiophene. Contains a benzene ring with a 1,2,4-substitution pattern (Protons at 4, 6, 7).

Why this matters: The shift from "4 adjacent protons" to "2 adjacent + 1 isolated proton" creates a definitive spectral fingerprint in the 700–900 cm⁻¹ region, allowing for immediate reaction validation without consuming deuterated solvents.

Synthesis & QC Workflow

The following diagram illustrates the critical control points where FTIR distinguishes the product from the precursor.

Figure 1: Critical Quality Control Workflow utilizing FTIR as the primary logic gate for reaction completion.

Spectral Data Comparison: Product vs. Alternatives

The following table contrasts the target molecule with its primary "alternative" (the starting material) and assigns specific vibrational modes. Data is synthesized from standard benzothiophene characteristic frequencies and aryl halide group theory.

Table 1: Comparative FTIR Assignment

| Functional Group | Mode of Vibration | Target Product (5-Bromo) | Precursor (Non-Brominated) | Differentiation Note |

| Aryl C-H | Stretching | 3050–3080 cm⁻¹ | 3050–3080 cm⁻¹ | Non-diagnostic; present in both. |

| Methyl C-H | Stretching (Asym/Sym) | 2910–2970 cm⁻¹ | 2910–2970 cm⁻¹ | Confirms 2,3-dimethyl core integrity. |

| Aryl Ring | Skeletal C=C | 1450, 1580 cm⁻¹ | 1450, 1580 cm⁻¹ | General benzothiophene signature. |

| C-Br | Aryl-Halide Stretch | 1065–1075 cm⁻¹ | Absent | Primary Indicator. Look for new band formation. |

| OOP Bending | 4 Adjacent H | Absent | 740–760 cm⁻¹ (Strong) | Disappearance confirms consumption of precursor. |

| OOP Bending | 2 Adjacent H (H6, H7) | 800–820 cm⁻¹ (Strong) | Absent | Indicates substitution at C5. |

| OOP Bending | Isolated H (H4) | 865–880 cm⁻¹ (Med) | Absent | Confirms regioselectivity at C5 (vs C6). |

Interpretation Logic

-

Reaction Completion: Monitor the disappearance of the strong band at 740–760 cm⁻¹ . If this peak remains, unreacted starting material is present.

-